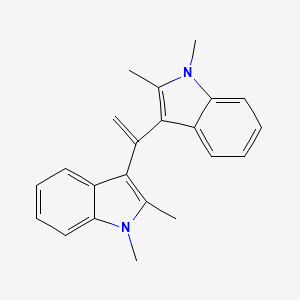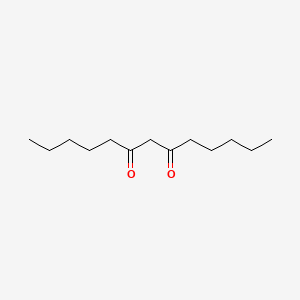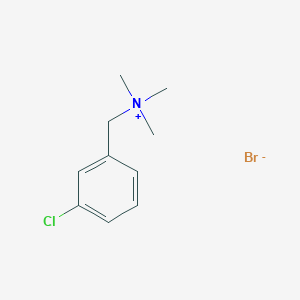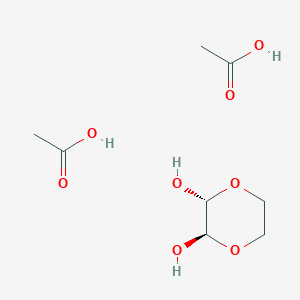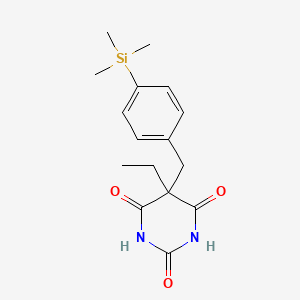
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants
Métodos De Preparación
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid, the process may involve the following steps :
Condensation Reaction: Ethyl acetate is added to a methanol solution of sodium methylate and heated to reflux. Diethyl alpha-ethyl-alpha-phenylmalonate is then added, followed by urea to form sodium 5-ethyl-5-phenylbarbiturate.
Acidification: The sodium salt is acidified with hydrochloric acid to yield the crude product.
Recrystallization: The crude product is recrystallized from an ethanol-water mixture to obtain the pure compound.
Análisis De Reacciones Químicas
Barbituric acid derivatives can undergo various chemical reactions, including :
Oxidation: These compounds can be oxidized under specific conditions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and sedative properties.
Medicine: Some barbituric acid derivatives are explored for their potential therapeutic uses, such as in the treatment of epilepsy and other neurological disorders.
Industry: The compound can be used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives typically involves their interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These compounds enhance the binding of GABA to its receptors, increasing the inhibitory effects of GABA and leading to sedative and anticonvulsant effects. The specific molecular targets and pathways can vary depending on the exact structure of the derivative.
Comparación Con Compuestos Similares
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- can be compared with other barbituric acid derivatives such as phenobarbital and pentobarbital . While all these compounds share a common barbituric acid core, the presence of different substituents can significantly alter their pharmacological properties. For example:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used primarily as a short-acting sedative and anesthetic.
5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid: The trimethylsilyl group may confer unique chemical properties, potentially affecting its solubility and reactivity.
These differences highlight the importance of structural modifications in determining the specific applications and effects of barbituric acid derivatives.
Propiedades
Número CAS |
23858-78-8 |
|---|---|
Fórmula molecular |
C16H22N2O3Si |
Peso molecular |
318.44 g/mol |
Nombre IUPAC |
5-ethyl-5-[(4-trimethylsilylphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H22N2O3Si/c1-5-16(13(19)17-15(21)18-14(16)20)10-11-6-8-12(9-7-11)22(2,3)4/h6-9H,5,10H2,1-4H3,(H2,17,18,19,20,21) |
Clave InChI |
VOJCHYOLAZUFBU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)CC2=CC=C(C=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


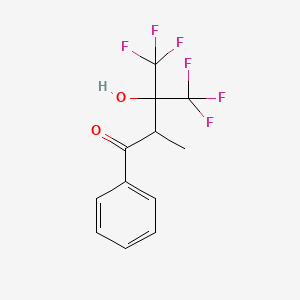
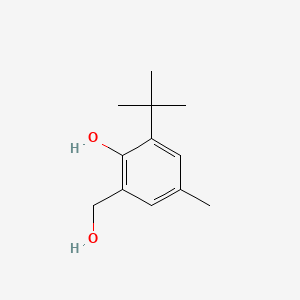
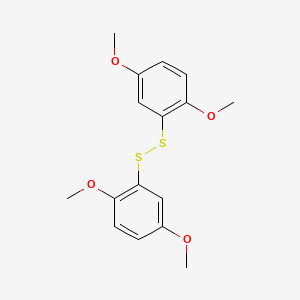

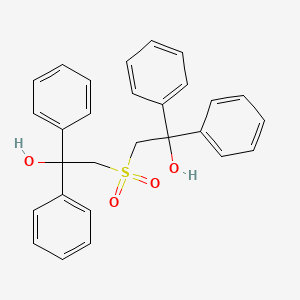
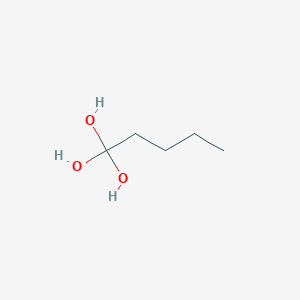
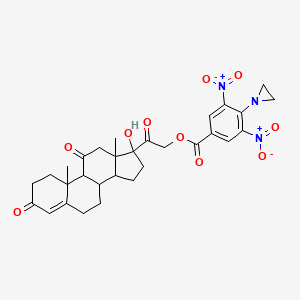
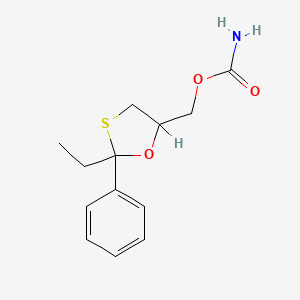
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
